molecular formula C24H24N4O2 B12809591 2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one CAS No. 76918-79-1

2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one

Cat. No.: B12809591
CAS No.: 76918-79-1
M. Wt: 400.5 g/mol
InChI Key: LQWZPFXZYAVDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 349459: , also known as 4’-(9-acridinylamino) methanesulfon-m-anisidine, is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is particularly notable for its role in medicinal chemistry and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(9-acridinylamino) methanesulfon-m-anisidine typically involves the reaction of 9-aminoacridine with methanesulfonyl chloride and m-anisidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:

    Reacting 9-aminoacridine: with methanesulfonyl chloride in the presence of a base such as triethylamine. This step forms the intermediate 9-acridinylamino methanesulfonyl chloride.

    Reacting the intermediate: with m-anisidine under reflux conditions to yield the final product, 4’-(9-acridinylamino) methanesulfon-m-anisidine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up the reaction: conditions while maintaining strict control over temperature and pressure.

    Purification steps: such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4’-(9-acridinylamino) methanesulfon-m-anisidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

4’-(9-acridinylamino) methanesulfon-m-anisidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties. It has shown activity against various cancer cell lines by intercalating into DNA and inhibiting topoisomerase enzymes.

    Biological Research: Used as a fluorescent probe due to its ability to bind to nucleic acids and proteins.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 4’-(9-acridinylamino) methanesulfon-m-anisidine exerts its effects involves:

    DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal function of the DNA.

    Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Induction of Apoptosis: The compound can induce apoptosis in cancer cells through the activation of various cellular pathways.

Comparison with Similar Compounds

    Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: An acridine derivative with antibacterial properties.

    Amsacrine: An antineoplastic agent that also intercalates into DNA and inhibits topoisomerase II.

Uniqueness: 4’-(9-acridinylamino) methanesulfon-m-anisidine is unique due to its specific structure, which allows for selective binding to DNA and proteins, making it a valuable tool in both research and therapeutic applications.

Properties

CAS No.

76918-79-1

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one

InChI

InChI=1S/C24H24N4O2/c1-26(2)15-9-11-19-21(13-15)30-22-14-16(27(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(29)28(24)25/h5-14H,25H2,1-4H3

InChI Key

LQWZPFXZYAVDSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)N3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.